molecular formula C7H8N4 B12439735 6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile

6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile

Cat. No.: B12439735
M. Wt: 148.17 g/mol
InChI Key: PTUMOXUYQLIUPM-UHFFFAOYSA-N
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Description

6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methylhydrazinyl group at the 6-position and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile typically involves the reaction of 6-chloropyridine-3-carbonitrile with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methylhydrazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the methylhydrazinyl group allows for the formation of hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile is unique due to the presence of both the methylhydrazinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-[amino(methyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c1-11(9)7-3-2-6(4-8)5-10-7/h2-3,5H,9H2,1H3

InChI Key

PTUMOXUYQLIUPM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)N

Origin of Product

United States

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